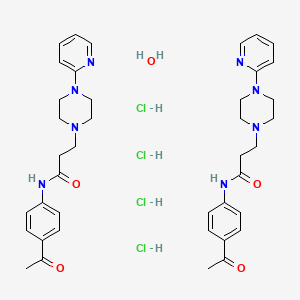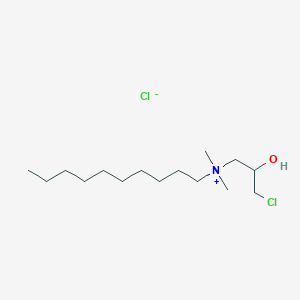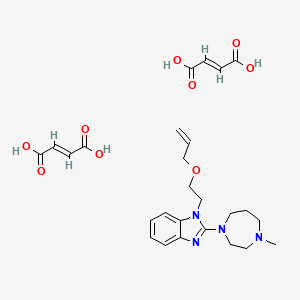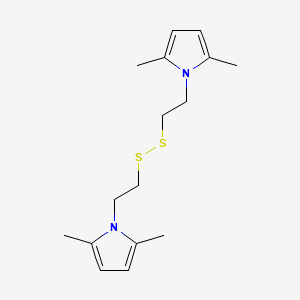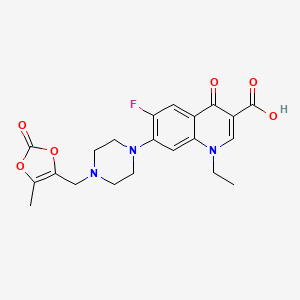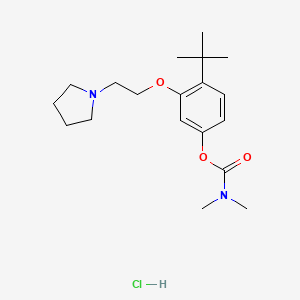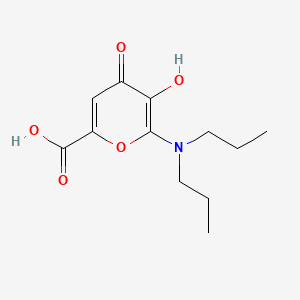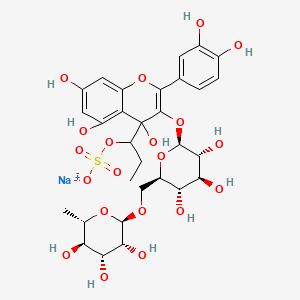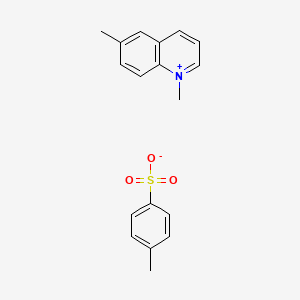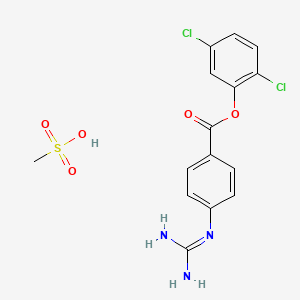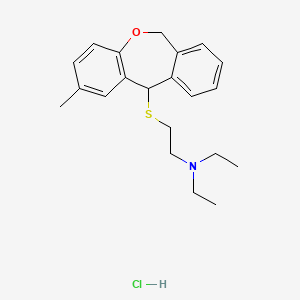
Dihydrotestosterone butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a dihydrotestosterone ester that was never marketed . This compound is known for its potent androgenic properties and is primarily used in scientific research rather than clinical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dihydrotestosterone butyrate is synthesized through the esterification of dihydrotestosterone with butyric acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions include maintaining a controlled temperature and pH to ensure the efficient formation of the ester bond.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale esterification reactions under controlled conditions. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: Dihydrotestosterone butyrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to its parent compound, dihydrotestosterone.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles like hydroxide ions or amines.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Dihydrotestosterone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dihydrotestosterone butyrate is primarily used in scientific research due to its potent androgenic properties. Its applications include:
Chemistry: Studying the chemical properties and reactions of androgens and their derivatives.
Biology: Investigating the biological effects of androgens on cellular processes and gene expression.
Medicine: Researching potential therapeutic uses of androgens in treating conditions like hypogonadism and muscle wasting.
Industry: Exploring the use of synthetic androgens in various industrial applications, including the development of performance-enhancing drugs.
Mecanismo De Acción
Dihydrotestosterone butyrate exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of androgen-responsive genes. The molecular targets include the androgen receptor and various co-regulatory proteins involved in gene expression . The pathways involved include the androgen receptor signaling pathway, which regulates the development and maintenance of male characteristics and muscle growth.
Comparación Con Compuestos Similares
Androstanolone (Stanolone):
Testosterone: The primary male sex hormone, which can be converted to dihydrotestosterone in the body.
Nandrolone: An anabolic steroid with similar anabolic properties but different androgenic effects.
Uniqueness: Dihydrotestosterone butyrate is unique due to its esterified form, which affects its pharmacokinetics and duration of action. Unlike its parent compound, dihydrotestosterone, the esterified form allows for a more controlled release and prolonged effect when administered.
Propiedades
Número CAS |
18069-66-4 |
|---|---|
Fórmula molecular |
C23H36O3 |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C23H36O3/c1-4-5-21(25)26-20-9-8-18-17-7-6-15-14-16(24)10-12-22(15,2)19(17)11-13-23(18,20)3/h15,17-20H,4-14H2,1-3H3/t15-,17-,18-,19-,20-,22-,23-/m0/s1 |
Clave InChI |
RRZYEXJGOQLDMJ-VJYMJRGRSA-N |
SMILES isomérico |
CCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C |
SMILES canónico |
CCCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


